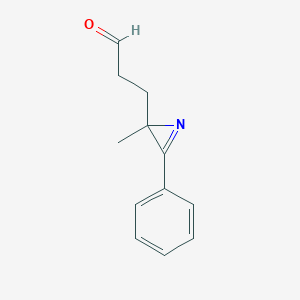

2H-Azirine-2-propanal, 2-methyl-3-phenyl-

Description

Significance of 2H-Azirine Derivatives as Versatile Synthetic Intermediates

2H-azirines are three-membered, unsaturated nitrogen-containing heterocycles that have garnered considerable attention as valuable intermediates in organic synthesis. nih.govcore.ac.uk Their high reactivity, stemming from significant ring strain, makes them prone to a variety of chemical transformations. researchgate.net This reactivity allows for the facile construction of more complex nitrogen-containing molecules. ontosight.ai

These derivatives are not merely chemical curiosities; they are powerful tools for synthetic chemists. They can act as electrophiles, nucleophiles, dienophiles, or dipolarophiles, participating in a wide array of reactions to form diverse molecular structures. core.ac.uk The ability of the 2H-azirine ring to undergo controlled cleavage of each of its three bonds under specific experimental conditions underscores its synthetic versatility. The strategic incorporation of various substituents onto the azirine ring further expands their utility, enabling the synthesis of a broad spectrum of organic compounds, including amino acids, alkaloids, and other heterocyclic systems. researchgate.net

Overview of the 2H-Azirine-2-propanal, 2-methyl-3-phenyl- Scaffold in Contemporary Organic Chemistry

The specific scaffold of 2H-Azirine-2-propanal, 2-methyl-3-phenyl- presents a unique combination of reactive functionalities. While literature specifically detailing this exact molecule is sparse, its chemical persona can be inferred from its constituent parts: the 2-methyl-3-phenyl-2H-azirine core and the 2-propanal substituent.

The 2-methyl-3-phenyl-2H-azirine moiety provides the inherent reactivity of the strained ring system. The presence of a phenyl group at the 3-position can influence the electronic properties and stability of the ring, while the methyl group at the 2-position can impart specific stereochemical control in reactions.

The aldehyde group on the propanal side chain is a cornerstone of organic synthesis, participating in a vast number of transformations such as nucleophilic additions, oxidations, reductions, and condensation reactions. The proximity of this aldehyde to the highly reactive azirine ring suggests the potential for unique intramolecular reactions, leading to the formation of novel heterocyclic structures. This bifunctional nature makes the 2H-Azirine-2-propanal, 2-methyl-3-phenyl- scaffold a potentially powerful tool for the rapid assembly of complex molecular architectures.

Fundamental Reactivity Principles of 2H-Azirine Ring Systems: Strain and Electrophilicity

The chemistry of 2H-azirines is fundamentally governed by two key principles: ring strain and the electrophilic nature of the C=N bond. researchgate.net The three-membered ring of a 2H-azirine is highly strained, with bond angles deviating significantly from the ideal values. This inherent strain makes the ring susceptible to opening, which is the driving force for many of its reactions. researchgate.net Processes that relieve this strain are energetically highly favorable. researchgate.net

The carbon-nitrogen double bond (imine) within the ring is polarized, rendering the carbon atom electrophilic. core.ac.uk This electrophilicity makes 2H-azirines susceptible to attack by a wide range of nucleophiles. researchgate.net The addition of a nucleophile to the C=N bond results in the formation of a saturated aziridine (B145994) ring, a process that significantly reduces the ring strain. core.ac.uk The susceptibility to nucleophilic attack is a cornerstone of 2H-azirine reactivity and is exploited in numerous synthetic applications. researchgate.net

Furthermore, the 2H-azirine ring can undergo thermal or photochemical cleavage. researchgate.net Photochemical excitation, for instance, can lead to the formation of nitrile ylides, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net This diverse reactivity, rooted in ring strain and electrophilicity, establishes 2H-azirines as dynamic and valuable intermediates in the landscape of modern organic synthesis.

Detailed Research Findings

While specific research on "2H-Azirine-2-propanal, 2-methyl-3-phenyl-" is not widely available, the reactivity of related structures provides a strong indication of its expected chemical behavior. A study on the synthesis of azirines containing an aldehyde functionality highlights their utility in ring expansion reactions to form oxazoles and isoxazoles. researchgate.net This suggests that the title compound could serve as a precursor to a variety of five-membered heterocycles.

The general reactivity of 2H-azirines with nucleophiles is well-documented. For instance, the reaction of 3-phenyl-2H-azirine with carboxylic acids leads to ring-opened amide products. core.ac.uk It is therefore plausible that the aldehyde functionality in "2H-Azirine-2-propanal, 2-methyl-3-phenyl-" could undergo intramolecular reactions with the azirine ring under certain conditions, or that the azirine ring could react with external nucleophiles in the presence of the aldehyde.

Table 1: General Reactivity of 2H-Azirine Derivatives

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Addition | Nucleophiles (e.g., thiols, amines) | Aziridines or ring-opened products |

| Cycloaddition | Electron-deficient alkenes (photochemical) | Pyrroline derivatives |

| Thermal Rearrangement | Heat | Vinyl nitrenes, leading to ring expansion |

| Acid-catalyzed hydrolysis | Aqueous acid | α-Amino ketones |

Table 2: Physicochemical Properties of the Parent Compound 2H-Azirine, 2-methyl-3-phenyl-

| Property | Value |

| Molecular Formula | C9H9N |

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 2-methyl-3-phenyl-2H-azirine |

| CAS Number | 16205-14-4 |

Data sourced from PubChem CID 308214 nih.gov

Structure

3D Structure

Properties

CAS No. |

58130-09-9 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(2-methyl-3-phenylazirin-2-yl)propanal |

InChI |

InChI=1S/C12H13NO/c1-12(8-5-9-14)11(13-12)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 |

InChI Key |

CLMXXMDLIDWYOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=N1)C2=CC=CC=C2)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2h Azirine 2 Propanal, 2 Methyl 3 Phenyl and Analogs

Classic Approaches to 2H-Azirine Ring Construction

Traditional methods for synthesizing the 2H-azirine ring system have laid the groundwork for accessing a wide array of substituted analogs. These methods often involve rearrangement or decomposition reactions of readily available precursors.

Neber Rearrangement and its Mechanistic Nuances

The Neber rearrangement is a well-established organic reaction that converts a ketoxime into an α-amino ketone, proceeding through a 2H-azirine intermediate. organicreactions.orgwikipedia.orgyoutube.com This method has been successfully applied to the synthesis of various 2H-azirines, including those with spirocyclic oxindole (B195798) frameworks. rsc.org

The reaction is initiated by the conversion of a ketoxime to a suitable O-sulfonate derivative, typically a tosylate, by reacting it with tosyl chloride. wikipedia.org Treatment of the O-sulfonyl ketoxime with a base results in the formation of a carbanion at the α-position. This carbanion then displaces the tosylate group through an intramolecular nucleophilic substitution, leading to the formation of the strained 2H-azirine ring. wikipedia.orgyoutube.com Subsequent hydrolysis of the azirine yields the corresponding α-amino ketone. organicreactions.org The choice of base and reaction conditions is crucial to favor the Neber rearrangement over the competing Beckmann rearrangement. wikipedia.org The alkaloid-mediated Neber reaction has also been shown to allow for the asymmetric synthesis of certain 2H-azirines. acs.org

Table 1: Key Steps in the Neber Rearrangement for 2H-Azirine Synthesis

| Step | Description | Key Reagents/Conditions | Intermediate/Product |

| 1 | O-Sulfonylation of Ketoxime | Tosyl chloride, Pyridine | O-Sulfonyl ketoxime |

| 2 | Deprotonation | Strong base (e.g., alkoxide) | α-Carbanion |

| 3 | Intramolecular Cyclization | - | 2H-Azirine |

| 4 | (Optional) Hydrolysis | Aqueous acid | α-Amino ketone |

Isomerization of Isoxazole (B147169) Derivatives: Catalytic and Non-Catalytic Pathways

The isomerization of isoxazoles provides a powerful and atom-economical route to 2H-azirines. researchgate.netnih.gov This transformation can be induced by thermal, photochemical, or catalytic means and is particularly useful for preparing 2H-azirine-2-carboxylic acid derivatives from isoxazoles bearing a heteroatom substituent at the C5 position. researchgate.net

Catalytic Pathways: Iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines under relatively mild conditions (e.g., MeCN, 50 °C). nih.gov These intermediates can then be further isomerized to either isoxazoles under catalytic conditions or to oxazoles via non-catalytic thermolysis. nih.gov Similarly, Fe(II) catalysis can be used to generate 2H-azirine-2-carbonyl chlorides from 5-chloroisoxazoles. mdpi.com Ruthenium catalysts have also been employed for the efficient synthesis of 2H-azirines from isoxazolinone substrates. acs.org

Non-Catalytic Pathways: Photoisomerization is a common non-catalytic method for converting isoxazoles to 2H-azirines. synthical.com The general mechanism involves the photochemical cleavage of the N-O bond in the isoxazole ring to form a vinylnitrene intermediate, which then rapidly cyclizes to the 2H-azirine. aip.org However, this process can be complicated by a reverse photoisomerization back to the isoxazole and an irreversible rearrangement to an oxazole (B20620). synthical.com The efficiency of the photoisomerization and the stability of the resulting azirine are highly dependent on the substituents on the isoxazole ring. synthical.com For instance, irradiation of 3,5-dimethylisoxazole (B1293586) has been shown to produce the corresponding 2H-azirine. aip.org

Thermal and Photochemical Decomposition of Vinyl Azides

The decomposition of vinyl azides is one of the most prevalent methods for the direct synthesis of 2H-azirines. nih.govwordpress.com This approach involves either heating (thermolysis) or irradiating (photolysis) a vinyl azide (B81097) precursor, which leads to the extrusion of molecular nitrogen and the formation of a highly reactive vinyl nitrene intermediate. nih.govrsc.org This intermediate then undergoes cyclization to form the strained 2H-azirine ring. rsc.orgsemanticscholar.org

Mechanism: Two primary mechanistic pathways are proposed for this transformation. The first involves the stepwise loss of nitrogen to generate a vinyl nitrene, which then cyclizes. The second pathway suggests a concerted process where nitrogen is eliminated simultaneously with the ring closure to directly form the 2H-azirine. rsc.orgsemanticscholar.org The thermolysis of α-azidostyrene, a precursor for 3-phenyl-2H-azirine, is consistent with a concerted mechanism. biu.ac.il

Scope and Limitations: This method is broadly applicable, and both thermal and photochemical conditions have been successfully employed. rsc.org Continuous flow photochemistry has been developed as a safe and efficient method for this transformation, allowing for the controlled generation and consumption of the potentially hazardous vinyl azide. nih.gov The nature of the substituents on the vinyl azide can influence the outcome of the reaction. For example, thermolysis of β-aldehyde, ketone, or ester substituted vinyl azides often leads to isoxazoles through the intermediate 2H-azirine. nih.gov Visible light-induced reactions of vinyl azides can also be used to generate 2H-azirines. rsc.org

Table 2: Comparison of Classic Synthetic Routes to 2H-Azirines

| Method | Starting Material | Key Intermediate | Conditions | Advantages | Disadvantages |

| Neber Rearrangement | Ketoxime O-sulfonate | α-Carbanion | Base-mediated | Readily available starting materials | Potential for Beckmann rearrangement side reaction |

| Isoxazole Isomerization | Substituted Isoxazole | Vinylnitrene | Catalytic (Fe, Ru) or Photochemical | Atom-economical | Reversibility and potential for oxazole formation |

| Vinyl Azide Decomposition | Vinyl Azide | Vinylnitrene | Thermal or Photochemical | High yields, general applicability | Use of potentially explosive azide precursors |

Advanced Strategies for the Synthesis of Substituted 2H-Azirines

More recent synthetic methodologies have focused on the use of transition metal catalysis and the direct functionalization of pre-formed azirine rings to access more complex and specifically substituted 2H-azirines.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers efficient and selective pathways for the synthesis of 2H-azirines. researchgate.net Various metals, including rhodium, palladium, copper, and iron, have been utilized to promote the formation of the azirine ring.

Rhodium catalysts, such as Rh₂(Piv)₄, are effective in preparing 2-halo-2H-azirine-2-carboxylic acid derivatives from 5-heteroatom-substituted 4-haloisoxazoles. organic-chemistry.org Copper and photoredox co-catalysis has been shown to enable the selective imination of unactivated C-H bonds, leading to the formation of 2H-azirines through a proposed high-valent Cu(III) imine intermediate that furnishes a nitrene. organic-chemistry.org Nickel catalysts can promote the decomposition of vinyl azides to give 2H-azirines, which can then be used in subsequent reactions. nih.gov Additionally, iron-catalyzed reactions have been developed for the synthesis of 2H-azirine derivatives. mdpi.comresearchgate.net

Chemo- and Regioselective Functionalization of Pre-formed 2H-Azirine Cores

The direct functionalization of a pre-existing 2H-azirine ring provides a strategic approach to introduce diverse substituents without having to synthesize each analog from scratch. The high strain and electrophilic nature of the C=N bond in the 2H-azirine ring make it susceptible to nucleophilic attack. researchgate.net

Nucleophilic addition to the C=N bond is a common strategy for functionalization. researchgate.net For example, the diastereoselective addition of Grignard reagents to 2H-azirine phosphonates and phosphine (B1218219) oxides has been used to synthesize functionalized aziridines. nih.gov Similarly, heterocyclic amines and thiols can add to the azirine ring. nih.gov

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful tool. An iron-catalyzed C(sp³)-H acyloxylation of 3-aryl-2H-azirines using hypervalent iodine(III) reagents allows for the introduction of an acyloxy group at the 2-position. organic-chemistry.org A visible-light-promoted organophotoredox-catalyzed regioselective coupling of aryl-2H-azirines with (diacetoxy)iodobenzene also achieves C(sp³)-H acyloxylation. organic-chemistry.org These methods provide direct access to functionalized azirines that would be challenging to prepare through other routes.

Asymmetric Synthesis Approaches to Chiral 2H-Azirine Derivatives

The development of enantioselective methods for the synthesis of chiral 2H-azirines is of significant importance for accessing optically pure downstream products. proquest.com Various strategies have been successfully employed, including kinetic resolution of racemic mixtures and asymmetric nucleophilic additions to the C=N bond of the azirine ring. worktribe.comresearchgate.net

One prominent approach involves the kinetic resolution of racemic 2H-azirines. For instance, a copper hydride-catalyzed kinetic resolution has been reported for the preparation of enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted enantioenriched 2H-azirines. worktribe.comresearchgate.net This method has demonstrated the ability to achieve high enantioselectivity, with reported values up to 94% ee for the resulting N-H aziridines. worktribe.com

Catalytic asymmetric nucleophilic addition to the electrophilic C=N bond of 2H-azirines represents another powerful strategy for generating chiral aziridines, which can be precursors to or derived from chiral 2H-azirines. researchgate.netuc.pt A variety of chiral catalysts have been developed for this purpose. For example, a chiral N,N'-dioxide/Cu(II) complex has been effectively used to catalyze the asymmetric addition of tertiary carbon nucleophiles to 2H-azirines, affording chiral aziridines with adjacent tetrasubstituted stereocenters in high yields and with excellent diastereoselectivities and enantioselectivities. researchgate.netuc.pt

Similarly, chiral N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the enantioselective aza-benzoin reaction of aldehydes with 2H-azirines. chimia.ch This methodology provides access to a range of optically active aziridines in good yields and with high enantioselectivities. chimia.ch The reaction proceeds under mild conditions and tolerates a variety of aromatic and heteroaromatic aldehydes. researchgate.net

Other successful approaches include the use of chiral bis(imidazoline)/zinc(II) catalysts for the enantioselective reaction of 2H-azirines with phosphites and cinchona alkaloid sulfonamide catalysts for reactions with thiols. researchgate.net These methods further expand the toolbox for the asymmetric synthesis of functionalized chiral aziridine (B145994) derivatives from 2H-azirine precursors.

Table 1: Overview of Asymmetric Synthesis Approaches to Chiral 2H-Azirine Derivatives and Analogs

| Method | Catalyst/Reagent | Nucleophile | Key Features | Ref. |

|---|---|---|---|---|

| Kinetic Resolution | Copper Hydride | - | High enantioselectivity (up to 94% ee) for N-H aziridines. | worktribe.com |

| Nucleophilic Addition | Chiral N,N'-dioxide/Cu(II) | Tertiary Carbon Nucleophiles | Access to vicinal tetrasubstituted stereocenters. | researchgate.netuc.pt |

| Aza-Benzoin Reaction | Chiral N-Heterocyclic Carbene | Aldehydes | Good to excellent yields and enantioselectivities. | researchgate.netchimia.ch |

| Nucleophilic Addition | Chiral Bis(imidazoline)/Zinc(II) | Phosphites | Enantioselective P-C bond formation. | researchgate.net |

| Nucleophilic Addition | Cinchona Alkaloid Sulfonamide | Thiols | Enantioselective S-C bond formation. | researchgate.net |

Flow Chemistry Applications in 2H-Azirine Synthesis

The application of continuous-flow technology to the synthesis of 2H-azirines offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for telescoped reactions. nih.govnih.gov The inherent instability of some precursors, such as vinyl azides, makes flow chemistry a particularly attractive approach for the synthesis of 2H-azirines, as it allows for the in-situ generation and immediate consumption of hazardous intermediates. nih.govnih.gov

A common strategy for the flow synthesis of 2H-azirines involves the thermal or photochemical rearrangement of vinyl azides. nih.govresearchgate.net By employing microreactors, the hazardous nature of vinyl azides can be effectively managed due to the small reaction volumes and precise temperature control. nih.gov For instance, a flow-batch approach has been developed for the preparation of 2H-azirines from vinyl azides using cyclopentyl methyl ether (CPME) as a sustainable solvent. proquest.comnih.govbeilstein-journals.org This method allows for the quantitative conversion of various vinyl azides into their corresponding 2H-azirines within a microfluidic reactor, thereby mitigating the risks associated with batch processing. proquest.comnih.gov

Another continuous-flow methodology utilizes oxime precursors, which undergo mesylation and base-promoted cyclization to yield 2H-azirines. researchgate.networktribe.com This process can be integrated with in-line purification or telescoped with subsequent derivatization steps. For example, the synthesized 2H-azirines can be directly reacted with nucleophiles such as nitriles, trifluoromethyl sources, or hydrides to produce 2-substituted aziridines with high cis-diastereoselectivity. researchgate.networktribe.com

The integration of flow synthesis with subsequent reaction steps in a continuous manner has been demonstrated. For example, a sequential flow process for the Neber rearrangement to form 2H-azirines followed by nucleophilic addition to generate aziridines has been reported. uc.pt This highlights the potential of flow chemistry to streamline multi-step synthetic sequences involving 2H-azirine intermediates.

Table 2: Examples of Flow Chemistry Applications in 2H-Azirine Synthesis

| Precursor | Reaction Type | Reactor Type | Key Advantages | Ref. |

|---|---|---|---|---|

| Vinyl Azides | Thermal/Photochemical Rearrangement | Microfluidic Reactor | Enhanced safety, use of sustainable solvents. | nih.govresearchgate.netbeilstein-journals.org |

| Oximes | Mesylation and Base-Promoted Cyclization | - | Potential for in-line purification and telescoped reactions. | researchgate.networktribe.com |

| - | Neber Rearrangement | - | Sequential flow process for synthesis and derivatization. | uc.pt |

Mechanistic Elucidation and Advanced Theoretical Studies

Experimental Approaches to Reaction Mechanism Determination

Experimental studies are crucial for elucidating the complex reaction pathways of 2H-azirines. A combination of kinetic analysis, spectroscopic detection, and advanced photochemical techniques has been employed to map the transformations of the 2-methyl-3-phenyl-2H-azirine core structure.

Kinetic Studies of Azirine Reactivity

Kinetic studies quantify the rates at which 2H-azirines and their subsequent intermediates react, providing essential data for mechanism determination. The photochemical ring-opening of 2H-azirines to nitrile ylides is an ultrafast process. researchgate.net Subsequent reactions of these ylides with various trapping agents have been kinetically characterized. For instance, studies on nitrile ylides generated from other substituted azirines reveal their decay rates and reaction rate constants with different substrates. This data, while not specific to the 2H-Azirine-2-propanal, 2-methyl-3-phenyl- derivative, establishes a baseline for the expected reactivity of the nitrile ylide intermediate that would be formed from it.

The kinetics for the formation of photoproducts from precursors like methyl 3-methyl-2H-azirine-2-carboxylate have been found to follow first-order kinetics. nih.gov This suggests that the initial ring-opening step is the rate-determining step in the photochemical cascade.

Spectroscopic Identification and Trapping of Reactive Intermediates

The primary intermediates formed from the photolysis of 2-methyl-3-phenyl-2H-azirine are nitrile ylides (from C-C bond cleavage) and vinyl nitrenes (from C-N bond cleavage). acs.orgresearchgate.net Spectroscopic methods are vital for identifying these transient species. Photolysis of 2-methyl-3-phenyl-2H-azirine in cryogenic argon matrices allows for the isolation and characterization of the resulting nitrile ylide. acs.orgnih.gov

In contrast, the isomeric 3-methyl-2-phenyl-2H-azirine primarily yields a triplet vinyl nitrene upon photolysis. nih.gov This intermediate can be chemically "trapped." For example, photolysis in the presence of oxygen yields benzaldehyde, while using bromoform (B151600) as a trapping agent leads to the formation of 1-bromo-1-phenylpropan-2-one. acs.orgnih.gov These trapping experiments provide conclusive evidence for the formation of specific intermediates. Low-temperature matrix isolation coupled with infrared (IR) spectroscopy is another powerful technique used to identify and characterize elusive intermediates like nitrile ylides by comparing experimental vibrational frequencies with those predicted by theoretical calculations. acs.orgosti.gov

Laser Flash Photolysis for Transient Species Characterization

Laser flash photolysis (LFP) is a powerful technique for studying short-lived reactive intermediates in real-time. When applied to 2-methyl-3-phenyl-2H-azirine in acetonitrile, LFP experiments reveal a transient absorption with a maximum wavelength (λmax) at 320 nm. acs.orgnih.gov This absorption is attributed to the formation of the corresponding nitrile ylide, which exhibits a remarkably long lifetime on the order of several milliseconds. acs.orgnih.gov

In comparison, LFP of the isomer 3-methyl-2-phenyl-2H-azirine using a 308 nm laser generates a different transient species with a λmax at approximately 440 nm, which is assigned to the triplet vinyl nitrene. researchgate.netnih.gov Studies on other azirine derivatives, such as 2-benzoyl-3-methyl-2H-azirine, have identified short-lived intermediates (e.g., 400 ns) suspected to be vinyl triplet nitrenes. ohiolink.edu These LFP studies provide critical data on the identity, lifetime, and absorption characteristics of the transient species that govern the reactivity of the azirine ring system.

| Azirine Derivative | Intermediate | Technique | λmax (nm) | Lifetime |

| 2-Methyl-3-phenyl-2H-azirine | Nitrile Ylide | LFP in MeCN | 320 | Several ms |

| 3-Methyl-2-phenyl-2H-azirine | Triplet Vinyl Nitrene | LFP in MeCN | ~440 | - |

| 2-Benzoyl-3-methyl-2H-azirine | Triplet Vinyl Nitrene | LFP in Argon | 420 | ~400 ns |

Computational Chemistry and Density Functional Theory (DFT) Applications

Theoretical calculations, particularly those using Density Functional Theory (DFT), are indispensable tools for complementing experimental findings. They provide a molecular-level understanding of the complex potential energy surfaces involved in azirine reactions.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations have been successfully employed to support the mechanisms of photoreactivity for 2-methyl-3-phenyl-2H-azirine and its isomer. acs.orgnih.gov These calculations help characterize the intermediates observed in experiments, such as nitrile ylides and vinyl nitrenes. nih.gov For related azirine systems, theoretical studies have detailed the entire reaction pathway, from the initial excitation to the formation of final products. For example, DFT calculations were used to study the mechanism of an unprecedented dimerization reaction of 2H-azirine-2-carboxylates, which allowed for the identification of key intermediates like N,N-diethylhydroxylamine and an aminooxyaziridine derivative. mdpi.com

Advanced methods like Complete Active Space Self-Consistent Field (CASSCF) have shown that the photochemical cleavage of the C-C bond in 2H-azirines to form nitrile ylides proceeds through an ultrafast non-adiabatic process via a conical intersection between the S1 and S0 electronic states. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can support the assignment of transient species observed in LFP experiments by predicting their electronic absorption spectra. ohiolink.edu

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry is a predictive tool for understanding the reactivity and selectivity of 2H-azirines. DFT calculations can model how substituents on the azirine ring influence the preferred reaction pathway. For instance, studies on methyl 3-methyl-2H-azirine-2-carboxylate showed that the presence of an electron-withdrawing methoxycarbonyl group favors the C-N bond cleavage pathway by accelerating intersystem crossing to the triplet state. nih.gov

DFT can also be used to predict the outcome of reactions involving azirines. By calculating the energies of reactants, transition states, and products, chemists can forecast the regioselectivity and stereoselectivity of reactions such as cycloadditions. While not specific to the title compound, such predictive models are based on fundamental principles that are broadly applicable to the 2H-azirine class of molecules. mit.edu These computational approaches allow for the rational design of experiments and the development of new synthetic methodologies based on azirine chemistry.

Electronic Structure Analysis of Azirine Ring Strain and Bonding

The electronic structure of 2H-Azirine-2-propanal, 2-methyl-3-phenyl- is fundamentally dictated by the inherent strain and unique bonding characteristics of the 2H-azirine three-membered heterocyclic ring. As the simplest unsaturated nitrogen heterocycles, 2H-azirines possess a unique combination of properties stemming from significant ring strain, making them more susceptible to nucleophilic addition compared to standard imines. researchgate.netcore.ac.uk This high reactivity is a direct consequence of the molecule's electronic and geometric configuration.

Theoretical and crystallographic studies on substituted 2H-azirines provide critical insights into the bonding arrangement. A defining feature of the azirine ring is an unusually elongated and consequently weakened carbon-nitrogen single bond (C2-N). researchgate.net X-ray diffraction studies on various 2H-azirine derivatives have consistently revealed this elongated bond. For instance, analyses of several 3-amino-2H-azirines show the formal N1-C2 single bond length to be consistently around 1.57 Å, which is considerably longer than a typical C-N single bond. nih.gov This bond elongation is a direct manifestation of the ring strain, which impacts the orbital overlap and electronic distribution within the three-membered ring.

| Bond Type | Typical Bond Length (Å) | Observed Azirine C2-N Bond Length (Å) | Reference |

|---|---|---|---|

| C-N Single Bond | ~1.47 | ~1.57 | nih.gov |

| C=N Double Bond | ~1.28 | - | |

| C-C Single Bond | ~1.54 | - |

The substituents on the 2H-azirine core, specifically the 2-methyl and 3-phenyl groups, play a crucial role in modulating the electronic structure and determining the molecule's reactivity. The phenyl group at the C3 position can engage in conjugation, influencing the electron density of the C=N double bond. Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the photoreactivity of the core structure, 2-methyl-3-phenyl-2H-azirine. nih.gov These studies reveal that the specific placement of substituents dictates the preferred pathway for ring-opening reactions—a key indicator of the underlying electronic influences.

Upon photochemical excitation, 2H-azirines can undergo cleavage of either the C-C or C-N bond. researchgate.net For 2-methyl-3-phenyl-2H-azirine, photolysis results in the cleavage of the C2-C3 bond to form a nitrile ylide intermediate. nih.govresearchgate.net This contrasts with its isomer, 3-methyl-2-phenyl-2H-azirine, where C-N bond cleavage is observed under similar conditions. nih.gov This difference underscores the profound electronic control exerted by the substituent positions on the reaction mechanism. The presence of the electron-donating methyl group at C2 and the phenyl group at C3 in the title compound directs the bond-breaking process, highlighting a delicate balance of electronic effects that favors C-C scission. The additional 2-propanal substituent at the C2 position, containing an electron-withdrawing aldehyde group, would be expected to further influence the electrophilicity of the C2 carbon and the stability of potential intermediates, although specific theoretical studies on this derivative are not extensively documented in the literature.

| Compound | Favored Bond Cleavage | Intermediate Formed | Reference |

|---|---|---|---|

| 2-methyl-3-phenyl-2H-azirine | C-C Bond | Nitrile Ylide | nih.govresearchgate.net |

| 3-methyl-2-phenyl-2H-azirine | C-N Bond | Vinylnitrene | nih.govresearchgate.net |

Synthetic Utility and Applications in Complex Molecule Construction

Building Blocks for Nitrogen-Containing Heterocycles

The inherent ring strain of 2H-azirines makes them excellent precursors for a variety of nitrogen-containing heterocycles. Through different reaction pathways, the azirine ring can be expanded or rearranged to form five, six, and even seven-membered heterocyclic systems.

While 2H-azirines are unsaturated, they can be converted to their saturated counterparts, aziridines. This transformation is significant as aziridines are valuable building blocks in their own right, often used in the synthesis of amino acids and other nitrogenous compounds. The conversion can be achieved through various methods, including reduction of the C=N bond. Furthermore, enantiomerically pure 2-substituted 2H-azirine-3-carboxylates can undergo aza Diels-Alder reactions with dienes to produce bicyclic and tricyclic aziridines with good yields and high stereoselectivity nih.gov. The stereochemistry of the resulting aziridine (B145994) can often be controlled by the choice of reagents and reaction conditions.

2H-azirines are valuable precursors for the synthesis of pyrroles and their fused derivatives. Various synthetic strategies have been developed to achieve this transformation. One common approach involves the reaction of 2H-azirines with enamines, which leads to the formation of 1H-pyrrole-2-carboxylic acid derivatives after acid treatment. rsc.orgrsc.org This reaction proceeds through the formation of dihydropyrrole intermediates. Another strategy involves the metal-catalyzed reaction of 2H-azirines. For instance, a palladium-catalyzed dimerization of 2H-azirines can yield tetra-arylsubstituted pyrroles with high regioselectivity acs.org. Additionally, a metal-free annulation of ynamides with 2H-azirines, catalyzed by BF3·Et2O, provides a facile and atom-economical route to polysubstituted 2-aminopyrroles nih.gov. The versatility of these methods allows for the synthesis of a wide range of substituted pyrroles, which are important scaffolds in medicinal chemistry and materials science nih.gov.

| Reactant with 2H-Azirine | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|

| Enamines | Acid treatment | 1H-Pyrrole-2-carboxylic acid derivatives | Proceeds through dihydropyrrole intermediates. rsc.orgrsc.org |

| Dimerization | Palladium catalyst | Tetra-arylsubstituted pyrroles | Highly regioselective. acs.org |

| Ynamides | BF3·Et2O | Polysubstituted 2-aminopyrroles | Metal-free, atom-economical. nih.gov |

| 1,3-Dicarbonyl Compounds | Silver catalyst | Highly functionalized pyrroles | Radical [3+2] cycloannulation. acs.org |

The dimerization of 2H-azirines can also be directed towards the synthesis of six-membered pyrimidine rings. An oxidative cyclodimerization of 2H-azirine-2-carboxylates can be achieved by heating with triethylamine in the presence of air, yielding pyrimidine-4,6-dicarboxylates. researchgate.netmdpi.com This reaction involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. Furthermore, divergent dimerization of 2H-azirines co-catalyzed by palladium and silver can be tuned to selectively produce tetrasubstituted pyrimidines acs.org. These methods provide access to highly substituted pyrimidine cores, which are prevalent in biologically active molecules.

Imidazoles, another important class of nitrogen-containing heterocycles, can be synthesized from 2H-azirines through various cycloaddition reactions. A zinc(II) chloride-catalyzed [3 + 2] cycloaddition of 2H-azirines with benzimidates offers a route to multisubstituted imidazoles under mild conditions organic-chemistry.org. Additionally, a palladium-catalyzed ring-opening/heterocyclization of 2H-azirines can lead to the formation of imidazoles through the cleavage of C-N and C-C bonds acs.org. These reactions showcase the utility of 2H-azirines as three-atom synthons for the construction of the imidazole ring.

The reactivity of 2H-azirines extends to the synthesis of larger and more diverse heterocyclic systems.

1,4-Diazepines : While direct synthesis from "2H-Azirine-2-propanal, 2-methyl-3-phenyl-" is not explicitly detailed, the general reactivity of strained rings suggests potential pathways. For instance, ring expansion reactions or cycloadditions with suitable partners could lead to the formation of seven-membered diazepine rings nih.govmdpi.comresearchgate.net.

Oxazoles : 2H-azirines can undergo a [3+2] cycloaddition with aldehydes, catalyzed by photoredox systems, to produce 2,4,5-trisubstituted oxazoles thieme-connect.comacs.org. Base-mediated cascade substitution-cyclization of 2-acyloxy-2H-azirines also provides an efficient route to highly substituted oxazoles acs.org.

Thiazoles : Although less commonly reported, the synthesis of thiazoles from 2H-azirines can be envisioned through reactions with sulfur-containing reagents, analogous to the synthesis of other heterocycles.

Triazoles : Azirine-triazole hybrids can be selectively synthesized by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with azides researchgate.netrsc.org. Furthermore, an organophotoredox-mediated formal [3+2]-cycloaddition of 2H-azirines with aryl diazonium salts yields 1,3,5-trisubstituted 1,2,4-triazoles researchgate.net. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of 2-azidoazirines represents a method that preserves the azirine ring while forming the triazole rsc.org.

| Heterocycle | Reactant with 2H-Azirine | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Oxazoles | Aldehydes | Photoredox catalysis | [3+2] cycloaddition followed by oxidative aromatization. thieme-connect.comacs.org |

| Triazoles | Azides | - | Formation of azirine-triazole hybrids. researchgate.netrsc.org |

| Triazoles | Aryl diazonium salts | Organophotoredox catalysis | Formal [3+2]-cycloaddition. researchgate.net |

Preparation of Acyclic Nitrogen-Containing Compounds from Azirine Ring Openingnih.govrsc.org

The high ring strain of 2H-azirines facilitates their ring-opening to form various acyclic nitrogen-containing compounds. Cleavage of the N-C2 or C-C bond can lead to the formation of vinyl nitrenes or nitrile ylides, respectively. These reactive intermediates can then be trapped by various nucleophiles or undergo further rearrangements to yield acyclic products. For example, the addition of carboxylic acids to 2H-azirines results in ring-opened amides researchgate.net. This ring-opening strategy provides a valuable method for the synthesis of complex acyclic molecules containing nitrogen, which are important in various fields of chemistry.

In-depth Analysis Reveals No Specific Research Data for "2H-Azirine-2-propanal, 2-methyl-3-phenyl-"

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, synthetic applications, or stereoselective studies are available for the exact chemical compound “2H-Azirine-2-propanal, 2-methyl-3-phenyl-”. The request for an article detailing the synthetic utility, stereoselective synthesis, and the specific role of the propanal functionality of this particular molecule cannot be fulfilled due to the absence of published data on this compound.

The search for information on "2H-Azirine-2-propanal, 2-methyl-3-phenyl-" and its role in enantioselective and diastereoselective transformations did not yield any dedicated studies. While the broader class of compounds, 2H-azirines, is known and researched, this specific derivative with a 2-methyl-3-phenyl substitution pattern and a propanal group at the C2 position does not appear in the available scientific literature.

General information exists for related, but structurally distinct, compounds. For instance, research is available on "2H-Azirine, 2-methyl-3-phenyl-", which lacks the crucial propanal functional group. nih.gov Additionally, studies on 2H-azirines bearing other carbonyl-containing substituents at the C2 position, such as esters or amides, have been published. beilstein-journals.org These studies describe various synthetic methodologies and reactions, including stereoselective transformations. researchgate.netnih.govresearchgate.netresearchgate.net

However, the user's request is highly specific to "2H-Azirine-2-propanal, 2-methyl-3-phenyl-". The explicit instructions to focus solely on this compound and its propanal functionality, and to adhere to a strict outline detailing its specific applications in stereoselective synthesis, cannot be met. Extrapolating from the general reactivity of the 2H-azirine class to this specific, unstudied molecule would be scientifically unfounded and speculative.

Consequently, the creation of a "thorough, informative, and scientifically accurate" article as requested is not possible. There are no detailed research findings or data tables to support the required sections on its role in enantioselective transformations mediated by chiral catalysts, diastereoselective control in its reactions, or the strategic implementation of its propanal functionality.

Advanced Research Directions and Future Outlook

Development of Highly Efficient and Sustainable Catalytic Systems for Azirine Transformations

The development of catalytic systems for transformations of 2H-azirines is a rapidly advancing area of chemical research. researchgate.netresearchgate.net Current efforts are focused on enhancing efficiency and sustainability. One promising approach involves the use of transition metal catalysts, such as those based on rhodium and nickel, which have been shown to effectively catalyze the ring expansion of 2H-azirines to form larger heterocyclic structures like pyrroles. organic-chemistry.orgresearchgate.net For instance, Ni(acac)₂ has been successfully employed as a catalyst in the reaction of 2H-azirines with 1,3-dicarbonyl compounds. researchgate.netresearchgate.net

Future research is directed towards the use of more earth-abundant and less toxic metals as catalysts. Iron-catalyzed C(sp³)-H acyloxylation of 3-aryl-2H-azirines represents a step in this direction, offering a more sustainable method for functionalizing the azirine ring. organic-chemistry.org Furthermore, photocatalytic technologies are gaining significant attention due to their environmentally friendly nature. researchgate.net Visible-light-promoted reactions, using organic dyes like Rose Bengal as organophotoredox catalysts, have been developed for the regioselective C(sp³)-H acyloxylation of aryl-2H-azirines under aerobic conditions at room temperature. organic-chemistry.org

The table below summarizes some of the catalytic systems being explored for 2H-azirine transformations.

| Catalyst System | Transformation Type | Key Advantages |

| Ni(acac)₂ | Ring expansion with 1,3-dicarbonyls | Forms pyrrole-containing hybrids |

| Iron Catalysts | C(sp³)-H acyloxylation | Utilizes earth-abundant metal |

| Visible Light / Rose Bengal | C(sp³)-H acyloxylation | Metal-free, aerobic, room temperature |

| Rh₂(Piv)₄ | Isomerization of isoxazoles | Gram-scale synthesis of azirines |

Exploration of Novel Reactive Intermediates and Their Synthetic Potential from 2H-Azirine-2-propanal, 2-methyl-3-phenyl-

The high ring strain of the 2H-azirine scaffold makes it a precursor to a variety of highly reactive intermediates. ontosight.ai Photochemical or thermal cleavage of the C-C or C-N bonds of the azirine ring can generate vinyl nitrenes or nitrile ylides, respectively. researchgate.netresearchgate.net These intermediates are not typically isolated but are trapped in situ to form a diverse array of nitrogen-containing compounds.

For example, photolysis of 2-methyl-3-phenyl-2H-azirine leads to the formation of a nitrile ylide, which can be observed via laser flash photolysis and has a lifetime of several milliseconds. nih.gov This ylide can then undergo cycloaddition reactions. In contrast, photolysis of 3-methyl-2-phenyl-2H-azirine generates a triplet vinyl nitrene, which can be intercepted by oxygen to yield benzaldehyde. nih.gov The specific substitution pattern on the azirine ring dictates the nature of the intermediate formed and its subsequent reactivity.

Future research will likely focus on controlling the selective generation of these intermediates from complex azirines like 2H-Azirine-2-propanal, 2-methyl-3-phenyl- to access novel chemical space. The propanal functionality could participate in intramolecular reactions with the generated reactive intermediates, leading to complex polycyclic structures.

| Reactive Intermediate | Generation Method | Synthetic Application |

| Nitrile Ylide | Photochemical C-C bond cleavage | 1,3-Dipolar cycloadditions |

| Vinyl Nitrene | Photochemical C-N bond cleavage | Formation of heterocycles, interception with trapping agents |

Deeper Mechanistic Understanding of Complex Azirine Rearrangements and Cascade Reactions

While the general pathways of azirine rearrangements are understood, a deeper mechanistic understanding of more complex, multi-step cascade reactions is still an area of active investigation. Computational studies, such as Density Functional Theory (DFT) calculations, are being employed to elucidate the intricate energy landscapes of these reactions and to predict the outcomes of novel transformations. researchgate.netnih.gov

For instance, DFT calculations have been used to support the proposed mechanisms for the photoreactivity of substituted 2H-azirines and to characterize the transient intermediates formed upon irradiation. nih.gov Understanding the subtle electronic and steric effects of substituents, such as the 2-methyl and 3-phenyl groups, is crucial for predicting and controlling the reaction pathways. In the case of 2H-Azirine-2-propanal, 2-methyl-3-phenyl-, the aldehyde group would add another layer of complexity and potential reactivity to be explored through mechanistic studies.

Integration of 2H-Azirine-2-propanal, 2-methyl-3-phenyl- Chemistry with High-Throughput Screening and Automation

The integration of azirine chemistry with high-throughput screening (HTS) and automated synthesis platforms holds significant promise for accelerating the discovery of new reactions and bioactive molecules. beilstein-journals.org Flow chemistry, in particular, offers a safer and more efficient way to handle potentially hazardous vinyl azides, which are common precursors to 2H-azirines. researchgate.netbeilstein-journals.org

A mixed flow-batch approach has been developed for the synthesis of functionalized NH-aziridines from vinyl azides, demonstrating a sustainable and potentially automatable method. beilstein-journals.org This methodology allows for the safe generation of 2H-azirines in a microfluidic reactor, followed by their reaction with nucleophiles in a batch setup. beilstein-journals.org Applying such automated platforms to a substrate like 2H-Azirine-2-propanal, 2-methyl-3-phenyl- would enable the rapid generation of a library of derivatives for biological screening, as 2H-azirine derivatives have shown potential biological activities, including antimicrobial properties. rsc.orgresearchgate.net

Design of Multi-Component Reactions Leveraging the Unique Reactivity of the 2H-Azirine-2-propanal, 2-methyl-3-phenyl- Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The diverse reactivity of the 2H-azirine ring makes it an attractive component for the design of novel MCRs. researchgate.net The electrophilic C=N bond and the ability to form reactive intermediates upon ring opening provide multiple avenues for reactivity. nih.govcore.ac.uk

For example, a multi-component reaction between azirines, amines, and aldehydes has been reported. researchgate.net The development of new MCRs involving 2H-Azirine-2-propanal, 2-methyl-3-phenyl- could leverage the inherent reactivity of the azirine and the aldehyde functionality. This could lead to the one-pot synthesis of complex heterocyclic scaffolds with high atom economy and molecular diversity. Future work in this area will focus on discovering new reaction partners and catalytic systems to expand the scope and utility of azirine-based MCRs.

Q & A

Q. What are the established synthetic routes for 2-methyl-3-phenyl-2H-azirine-2-propanal, and what methodological considerations ensure reproducibility?

The compound is synthesized via a modified Neber reaction. Key steps include:

- Reacting substituted 2-methyl-1-phenyl-4-penten-1-ones with dimethylhydrazine to form hydrazones.

- Quaternizing the hydrazone with methyl iodide, followed by base treatment to induce cyclization into the azirine ring. Methodological priorities include controlling reaction temperature (e.g., maintaining 0–5°C during hydrazone formation) and using anhydrous solvents to minimize hydrolysis. Yield optimization requires stoichiometric precision in methyl iodide addition .

Q. How does the structural stability of 2-methyl-3-phenyl-2H-azirine-2-propanal influence experimental handling and storage?

The strained azirine ring is prone to thermal decomposition. Stability studies in toluene show that thermolysis at 80–100°C triggers ring-opening reactions. Recommendations:

- Store the compound under inert gas (N₂/Ar) at –20°C.

- Avoid prolonged exposure to light or protic solvents.

- Monitor purity via NMR (e.g., disappearance of azirine proton signals at δ 3.5–4.0 ppm indicates degradation) .

Advanced Research Questions

Q. What mechanistic pathways govern the thermal decomposition of 2-methyl-3-phenyl-2H-azirine-2-propanal, and how can intermediates be characterized?

Thermolysis proceeds via two competing pathways:

- Electrocyclic ring-opening : Generates a nitrile ylide intermediate, detectable via trapping experiments with dipolarophiles (e.g., dimethyl acetylenedicarboxylate).

- Radical-mediated cleavage : Initiated by homolytic C–N bond cleavage, confirmed by ESR spectroscopy under anaerobic conditions. Methodological approaches include time-resolved FTIR to monitor reaction kinetics and HPLC-MS to isolate transient intermediates .

Q. How can factorial design optimize the synthesis of 2-methyl-3-phenyl-2H-azirine-2-propanal under varying reaction conditions?

A 2³ factorial design can evaluate:

- Independent variables: Temperature (25–80°C), catalyst loading (0.1–1.0 eq.), and solvent polarity (toluene vs. THF).

- Dependent variables: Yield, purity, and reaction time. Statistical analysis (ANOVA) identifies significant interactions, such as the synergistic effect of low temperature and high catalyst loading on yield maximization. Response surface modeling further refines optimal conditions .

Q. What role can computational modeling (e.g., COMSOL Multiphysics) play in simulating the compound’s reactivity or transport properties?

- Reaction dynamics : Molecular dynamics (MD) simulations predict transition states for ring-opening reactions.

- Process optimization : Finite element analysis (FEA) models heat transfer during large-scale synthesis to prevent thermal runaway.

- AI integration : Machine learning algorithms trained on experimental data can predict optimal solvent-catalyst combinations .

Q. How can researchers address contradictory spectral data (e.g., NMR or IR) observed in batch-to-batch syntheses of this compound?

- Systematic error analysis : Compare batches using standardized protocols (e.g., identical deuterated solvents, calibration standards).

- Advanced spectroscopy : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals or confirm stereochemical anomalies.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation to reconcile spectral discrepancies .

Q. What theoretical frameworks guide the study of 2-methyl-3-phenyl-2H-azirine-2-propanal’s electronic properties and reactivity?

- Frontier Molecular Orbital (FMO) theory : Predicts regioselectivity in cycloaddition reactions by analyzing HOMO-LUMO gaps.

- Valence Bond (VB) theory : Explains the stabilization of the azirine ring through hyperconjugation with the phenyl group. These frameworks inform experimental design, such as selecting electrophiles targeting the electron-deficient azirine nitrogen .

Q. What methodologies are appropriate for evaluating the biological activity of this compound, given its structural novelty?

- In vitro screening : Assay against cancer cell lines (e.g., MTT assay) or microbial strains to identify growth inhibition.

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Metabolic stability : Use liver microsomes to assess susceptibility to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.